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molecular formula C13H15ClO4 B3058032 Benzyl chloromethyl pentanedioate CAS No. 87343-61-1

Benzyl chloromethyl pentanedioate

Cat. No. B3058032
M. Wt: 270.71 g/mol
InChI Key: WBLPANGSHMDGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04457924

Procedure details

A mixture of 1.5 g (3.75 mmole) tetrabutylammonium benzyl glutarate and 20 ml chloroiodomethane is stirred at room temperature for three hours and concentrated in vacuo to a viscous oil. The oil is taken up in 20 ml ethyl acetate and 30 ml hexane and filtered to remove tetrabutylammonium iodide. The solvent is evaporated in vacuo and the residue purified by chromatography on 75 g silica gel, eluting with 70:30 ethyl acetate/hexane by volume. Fractions (15 ml) were collected every 0.7 minutes. The fractions containing the desired product (fractions 8-11) are combined and the solvent evaporated in vacuo to yield 0.55 g (62.5%) of the desired product. 1H-NMR (CDCl3) ppm (delta): 1.65-2.2 (m, 2H), 2.26-2.64 (m, 4H), 5.1 (s, 2H), 5.65 (s, 2H), 7.3 (s, 5H).
Name
tetrabutylammonium benzyl glutarate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
62.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][C:13]([O-:15])=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:34][CH2:35]I>>[C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:16])[CH2:10][CH2:11][CH2:12][C:13]([O:15][CH2:35][Cl:34])=[O:14] |f:0.1|

Inputs

Step One
Name
tetrabutylammonium benzyl glutarate
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCCC(=O)[O-])=O.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
reactant
Smiles
ClCI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a viscous oil
FILTRATION
Type
FILTRATION
Details
30 ml hexane and filtered
CUSTOM
Type
CUSTOM
Details
to remove tetrabutylammonium iodide
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on 75 g silica gel
WASH
Type
WASH
Details
eluting with 70:30 ethyl acetate/hexane by volume
CUSTOM
Type
CUSTOM
Details
Fractions (15 ml) were collected every 0.7 minutes
Duration
0.7 min
ADDITION
Type
ADDITION
Details
The fractions containing the desired product (fractions 8-11)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCC(=O)OCCl)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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